molecular formula C27H26N4O6S B2439891 ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 361174-53-0

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2439891
CAS No.: 361174-53-0
M. Wt: 534.59
InChI Key: DPLZXZJJAIBIAH-UHFFFAOYSA-N
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Description

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that features a benzo[d]oxazole moiety, a sulfonyl group, and a piperazine ring

Scientific Research Applications

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

Future Directions

Oxazole derivatives have drawn the attention of researchers around the globe to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that there is ongoing interest in this field and potential for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the benzo[d]oxazole ring, the sulfonylation of the phenyl group, and the coupling with piperazine-1-carboxylate. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-((2-(benzo[d]oxazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
  • Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)phenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Uniqueness

ethyl 4-(4-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to the presence of the benzo[d]oxazole moiety, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This distinguishes it from similar compounds that may have different heterocyclic moieties or functional groups.

Properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6S/c1-2-36-27(33)30-14-16-31(17-15-30)38(34,35)22-12-10-19(11-13-22)25(32)28-21-7-5-6-20(18-21)26-29-23-8-3-4-9-24(23)37-26/h3-13,18H,2,14-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPLZXZJJAIBIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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